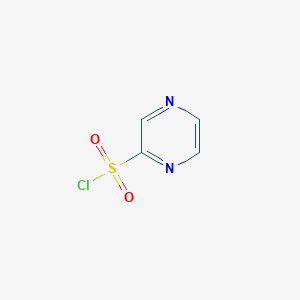

Pyrazine-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

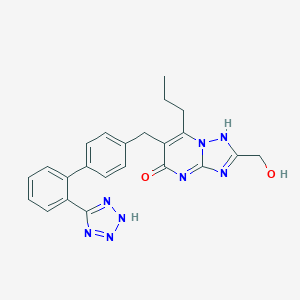

The synthesis of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, often involves catalyzed reactions that lead to the formation of trisubstituted pyrazines. For example, an efficient synthetic route utilizing a Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles has been developed, demonstrating the formation of dihydropyrazines through the elimination of nitrogen molecule and arylsulfinic acid (Ryu, Baek, & Lee, 2015). Additionally, other methods have been reported for synthesizing pyrazine derivatives using different bidentate nucleophiles, indicating the versatility and broad applicability of pyrazine-2-sulfonyl chloride in synthetic chemistry (Jashari et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, has been a subject of study in crystal engineering. Investigations into the hydrogen-bonded adducts of 4,4'-sulfonyldiphenol with heteroaromatic amines, including pyrazine, have revealed intricate molecular ladders and framework structures, showcasing the compound's potential in the development of advanced materials (Ferguson et al., 1999).

Chemical Reactions and Properties

Pyrazine-2-sulfonyl chloride participates in a variety of chemical reactions, illustrating its reactivity and utility in organic synthesis. For instance, its role in the synthesis of pyrazoles and pyrazino derivatives through reactions with sulfonyl hydrazines and enaminones has been documented, highlighting the compound's contribution to the generation of pharmacologically relevant structures (Guo et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of pyrazine-2-sulfonyl chloride were not directly found, the investigation of related pyrazine derivatives provides insights into their behavior. The synthesis and structural characterization of various silver(I) sulfonates with pyrazine derivatives, for instance, shed light on the influence of different substituents on the physical properties of these compounds (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrazine-2-sulfonyl chloride, inferred from studies on similar compounds, demonstrate its versatility in organic synthesis. For example, the reaction of pyridine-3-sulfonyl chloride with hydrazine highlights the compound's reactivity and potential for creating a variety of chemical structures, including pyrazoles and pyridazino derivatives (Cremlyn et al., 1980).

科学的研究の応用

Pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, have garnered significant interest in scientific research due to their diverse pharmacological properties. These compounds, characterized by their two-nitrogen-containing six-membered ring structure, have been extensively studied for various applications. The wide range of pharmacological effects attributed to pyrazine derivatives has led to their exploration in different areas of medicinal chemistry and drug development.

Pharmacological Applications

A notable aspect of pyrazine derivatives is their application in pharmacology. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other therapeutic properties. The versatility of pyrazine derivatives makes them a focal point in the search for new and effective pharmaceutical agents. The exploration of these compounds has been fueled by their presence in nature and their synthetic accessibility, leading to an array of potential clinical applications (Ferreira & Kaiser, 2012).

Role in Food Science

Beyond pharmacological applications, pyrazine derivatives play a crucial role in the food industry, particularly in flavor enhancement. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking process, is a significant source of pyrazine formation. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. Research has focused on strategies to control the generation of pyrazines through the Maillard reaction, optimizing flavor profiles while minimizing the formation of undesirable by-products (Yu et al., 2021).

将来の方向性

The field of pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, is a promising area of research. These compounds have potential applications in various fields, including food and medicine . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

特性

IUPAC Name |

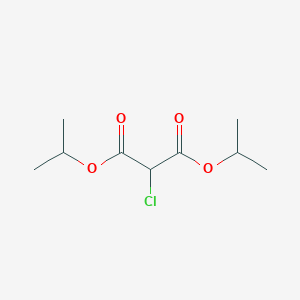

pyrazine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAABUUQIBNGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597018 |

Source

|

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2-sulfonyl chloride | |

CAS RN |

184170-48-7 |

Source

|

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)